3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline is a boron-containing organic compound It is characterized by the presence of a dioxaborolane ring attached to a tetrahydroquinoline moiety
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the suzuki-miyaura cross-coupling reaction , suggesting that this compound may interact with palladium catalysts and various organic substrates.
Mode of Action
The compound is likely to participate in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic substrate, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in various synthetic pathways, leading to the production of a wide range of organic compounds . The downstream effects of this reaction depend on the specific substrates used and the subsequent reactions they undergo.
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the specific substrates used in the reaction.
Action Environment
The efficacy and stability of the compound are likely to be influenced by environmental factors such as temperature, pH, and the presence of a suitable catalyst . For example, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its unique chemical properties.
Medicine: Investigated for its potential in drug design and development, particularly in targeting specific biological pathways.
Industry: Used in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in similar reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline moiety instead of tetrahydroquinoline.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline is unique due to the combination of the dioxaborolane ring and the tetrahydroquinoline moiety. This combination imparts specific chemical properties that make it valuable in organic synthesis and potential medicinal applications .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIVVYUCVMLVLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682371 |
Source
|
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-50-5 |
Source
|
Record name | 5,6,7,8-Tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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